Cas no 82841-67-6 (Pingpeimine A)

Pingpeimine A structure
Product name:Pingpeimine A
CAS No:82841-67-6
MF:C27H45NO5
MW:463.649908781052
CID:988220
Pingpeimine A Chemical and Physical Properties
Names and Identifiers
-
- Pingpeimine A
- AC1L4JM5
- Cevane-3,6,14,16,20-pentol, (3??,5??,6??,16??)-
- Pingbeimine A
- Cevane-3,6,14,16,20-pentol,(3beta,5alpha,6alpha,16beta)
- (3S,4aS,5S,6aR,6bR,8S,8aR,9S,9aS,12S,15aS,15bS,16aS,16bR)-Docosahydro-9,12,16b-trimethylbenzo[7,8]fluoreno[2,1-b]quinolizine-3,5,6b,8,9(7H)-pentol
- (3S,4aS,5S,6aR,6bR,8S,8aR,9S,9aS,12S,15aS,15bS,16aS,16bR)-Docosahydro-9,12,16b-trimethylbenzo[7,8]fluoreno[2,1-b]quinolizine-3,5,6b,8,9(7H)-pentol (ACI)
- Benzo[7,8]fluoreno[2,1-b]quinolizine, cevane-3,6,14,16,20-pentol deriv. (ZCI)
- Cevane-3,6,14,16,20-pentol, (3β,5α,6α,16β)- (9CI)
-
- Inchi: 1S/C27H45NO5/c1-14-4-5-23-26(3,32)24-16(13-28(23)12-14)17-9-18-19(27(17,33)11-22(24)31)10-21(30)20-8-15(29)6-7-25(18,20)2/h14-24,29-33H,4-13H2,1-3H3/t14-,15-,16-,17-,18-,19+,20+,21-,22-,23-,24+,25+,26+,27-/m0/s1
- InChI Key: IDFMBIWPULRZOJ-LPMWXLNZSA-N
- SMILES: O[C@]12[C@@H]3C[C@@H]([C@H]4C[C@@H](O)CC[C@@]4([C@H]3C[C@H]1[C@@H]1CN3C[C@H](CC[C@H]3[C@](O)(C)[C@H]1[C@H](C2)O)C)C)O
Computed Properties
- Exact Mass: 463.33000
- Monoisotopic Mass: 463.32977354 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 0
- Complexity: 795
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 14
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 463.6
- XLogP3: 1.7
- Topological Polar Surface Area: 104Ų
Experimental Properties
- Density: 1.29
- Boiling Point: 632.9°C at 760 mmHg
- PSA: 104.39000
- LogP: 1.70170
Pingpeimine A Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C(BD120543)
Pingpeimine A Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P468215-0.5mg |
Pingpeimine A |
82841-67-6 | 0.5mg |
$ 570.00 | 2022-06-03 | ||
TargetMol Chemicals | TN2350-1 mL * 10 mM (in DMSO) |
Pingpeimine A |
82841-67-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 11090 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2350-1 mg |
Pingpeimine A |
82841-67-6 | 1mg |
¥8033.00 | 2022-04-26 | ||
TargetMol Chemicals | TN2350-20mg |
Pingpeimine A |
82841-67-6 | 20mg |
¥ 24700 | 2024-07-19 | ||
TRC | P468215-2.5mg |
Pingpeimine A |
82841-67-6 | 2.5mg |
$ 1910.00 | 2022-06-03 | ||
TargetMol Chemicals | TN2350-20 mg |
Pingpeimine A |
82841-67-6 | 98% | 20mg |
¥ 24,700 | 2023-07-10 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP3077-5mg |
Pingpeimine A |
82841-67-6 | ≥98% | 5mg |
¥10000元 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P69760-20mg |
AC1L4JM5 |
82841-67-6 | 20mg |
¥32502.0 | 2021-09-08 | ||
TRC | P468215-1mg |
Pingpeimine A |
82841-67-6 | 1mg |
$ 950.00 | 2022-06-03 | ||
TargetMol Chemicals | TN2350-1 ml * 10 mm |
Pingpeimine A |
82841-67-6 | 1 ml * 10 mm |
¥ 11090 | 2024-07-19 |
Pingpeimine A Related Literature
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
2. Book reviews
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cerveratrum-type alkaloids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroidal alkaloids Cerveratrum-type alkaloids
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